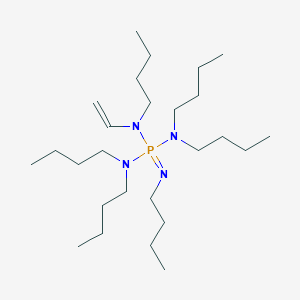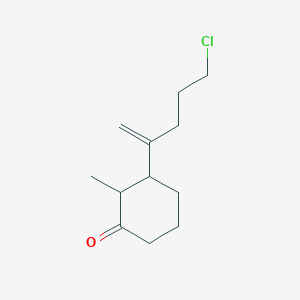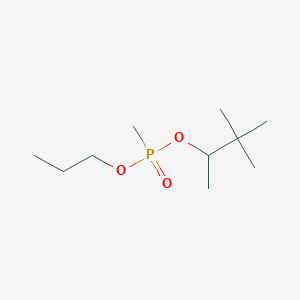
3,3-Dimethylbutan-2-yl propyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutan-2-yl propyl methylphosphonate is an organophosphorus compound Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yl propyl methylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutan-2-yl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may yield alcohols .
Scientific Research Applications
3,3-Dimethylbutan-2-yl propyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of pesticides, plasticizers, and flame retardants.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutan-2-yl propyl methylphosphonate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include the inhibition of acetylcholinesterase, which plays a crucial role in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Isopropyl methylphosphonofluoridate
- Sarin (GB)
- Tabun (GA)
- Soman (GD)
- Ethyl-S-dimethylaminoethyl methylphosphonothiolate (VX)
Uniqueness
3,3-Dimethylbutan-2-yl propyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
90550-49-5 |
|---|---|
Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-[methyl(propoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-7-8-12-14(6,11)13-9(2)10(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
BPDZFECXYZZHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)OC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
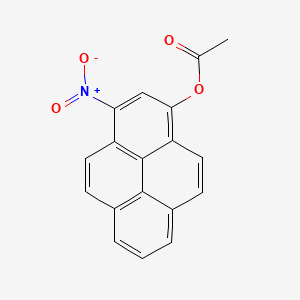
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)


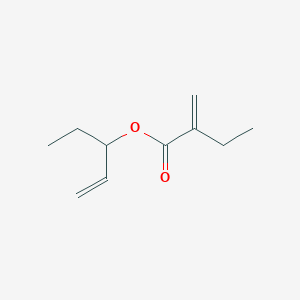
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
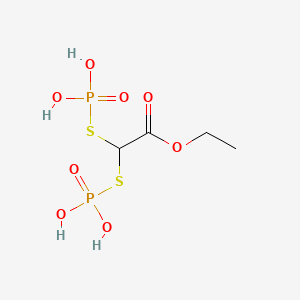
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
